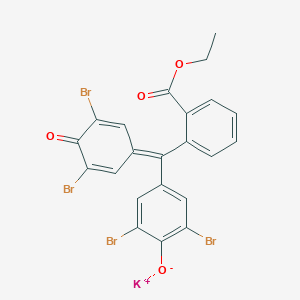
Potassium tetrabromophenolphthalein ethyl ester
説明
Potassium tetrabromophenolphthalein ethyl ester (PTBE) is an organic compound with a wide range of applications in scientific research. It can be used in a variety of biochemical and physiological studies, as well as in lab experiments. PTBE has been studied extensively in recent years due to its unique properties, which make it a useful tool for researchers.
科学的研究の応用
Spectrophotometric Determination in Water Quality Analysis
Potassium tetrabromophenolphthalein ethyl ester (TBPE) is used in the spectrophotometric determination of non-ionic surfactants in water. It works by extracting various non-ionic surfactants from water samples and reacting with TBPE to form a colored product, the absorbance of which is measurable. This method is critical in environmental monitoring and water quality analysis (Tǒei, Motomizu, & Umano, 1982).
Surfactant Analysis in Chemistry
TBPE has been utilized in the simultaneous determination of cationic and nonionic surfactants by ion-association titration. This application is significant in chemical analysis, providing a method to analyze the composition of surfactant mixtures (Sakai, Teshima, & Takatori, 2003).
Ion-Selective Sensing Technology
TBPE is applied in ion-selective sensors for the determination of sodium and potassium ions in water. It involves the formation of ion-association complexes that are measurable spectrophotometrically, offering a rapid and efficient way to monitor ion concentrations in various aqueous environments (Motomizu & Onoda, 1988).
Analytical Chemistry for Acid Dissociation Studies
In analytical chemistry, TBPE's acid dissociation constant has been determined using capillary zone electrophoresis. This study is crucial for understanding the chemical properties of TBPE, particularly in acidic environments (Takayanagi, Tabara, & Kaneta, 2013).
Potential in Dosimetry
Research suggests that TBPE, in combination with chloral hydrate, could be used as a liquid dosimeter. This application is significant in radiation dosimetry for measuring absorbed doses in materials, particularly in the range of 0.5–5 kGy (Rabie, Fahim, Moniem, & El Ahdal, 2020).
Application in Pharmaceutical Analysis
TBPE has been used for the spectrophotometric determination of pharmaceutical compounds like strychnine and methylatropine. This method is based on the extraction of ion-pair or addition compounds formed between TBPE and alkaloids, highlighting its role in pharmaceutical analysis (Tsubouchi, Sakai, Watake, Kanazawa, & Tanaka, 1973).
作用機序
Target of Action
It is used as a reagent for the detection of proteins , suggesting that it may interact with protein structures.
Mode of Action
As a reagent for protein detection , it likely binds to or reacts with certain proteins, causing a detectable change
Biochemical Pathways
Given its use in protein detection , it may be involved in pathways related to protein synthesis or degradation. The downstream effects of these interactions would depend on the specific proteins and pathways involved.
Result of Action
As a protein detection reagent , it may cause changes in protein structure or function that allow for detection. The specifics of these changes would depend on the proteins involved and the nature of the compound’s interaction with them.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabromophenolphthalein Ethyl Ester Potassium Salt. For instance, it is soluble in water , which could affect its distribution and interaction with targets Other factors, such as pH and temperature, could also influence its stability and efficacy.
生化学分析
Biochemical Properties
Tetrabromophenolphthalein Ethyl Ester Potassium Salt plays a significant role in biochemical reactions, particularly in the spectrophotometric determination of total protein content . It interacts with proteins by forming a complex that can be measured spectrophotometrically. The compound’s interaction with proteins is based on its ability to bind to specific sites on the protein molecules, leading to a change in the absorbance spectrum that can be quantified . This interaction is crucial for accurate protein quantification in various biochemical assays.
Cellular Effects
Tetrabromophenolphthalein Ethyl Ester Potassium Salt influences various cellular processes by interacting with proteins and enzymes within the cells. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to proteins can lead to alterations in protein function, which in turn can impact cellular activities such as signal transduction and metabolic pathways
Molecular Mechanism
The molecular mechanism of Tetrabromophenolphthalein Ethyl Ester Potassium Salt involves its binding interactions with biomolecules, particularly proteins. The compound forms a complex with proteins, leading to changes in their conformation and function . This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabromophenolphthalein Ethyl Ester Potassium Salt can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . This degradation can affect the compound’s efficacy in biochemical assays and its long-term impact on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cells can vary over time, with potential changes in protein binding and cellular responses .
Dosage Effects in Animal Models
The effects of Tetrabromophenolphthalein Ethyl Ester Potassium Salt in animal models vary with different dosages. At low doses, the compound can effectively interact with target proteins and enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering enzyme activity and metabolite levels . Its interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of Tetrabromophenolphthalein Ethyl Ester Potassium Salt within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and interactions with target proteins, affecting its overall efficacy in biochemical assays and research applications .
Subcellular Localization
Tetrabromophenolphthalein Ethyl Ester Potassium Salt exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with target proteins and enzymes, as well as its overall role in cellular biochemistry .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium tetrabromophenolphthalein ethyl ester can be achieved through the bromination of phenolphthalein ethyl ester followed by reaction with potassium bromide.", "Starting Materials": [ "Phenolphthalein ethyl ester", "Bromine", "Potassium hydroxide", "Acetic acid", "Potassium bromide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve phenolphthalein ethyl ester in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring and cooling with an ice bath.", "Step 3: Continue adding bromine until the solution turns yellow.", "Step 4: Add potassium hydroxide to the solution to neutralize the excess acetic acid.", "Step 5: Add water to the solution and extract the product with dichloromethane.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain the crude product.", "Step 8: Dissolve the crude product in water and add potassium bromide to the solution.", "Step 9: Add sodium hydroxide to adjust the pH to 8-9.", "Step 10: Allow the solution to stand overnight to precipitate the product.", "Step 11: Collect the product by filtration and wash with water to obtain Potassium tetrabromophenolphthalein ethyl ester." ] } | |
CAS番号 |
62637-91-6 |
分子式 |
C22H14Br4KO4 |
分子量 |
701.1 g/mol |
IUPAC名 |
potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |
InChI |
InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |
InChIキー |
RHOVEHKFIRCEQZ-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |
その他のCAS番号 |
62637-91-6 |
関連するCAS |
1176-74-5 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



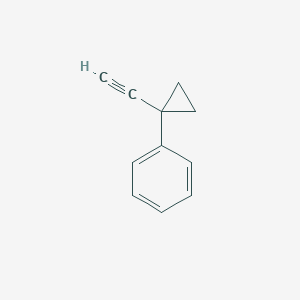
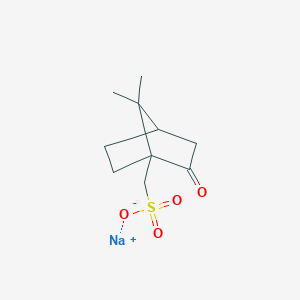
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)


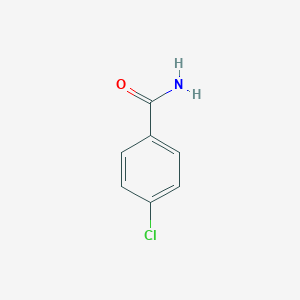
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)

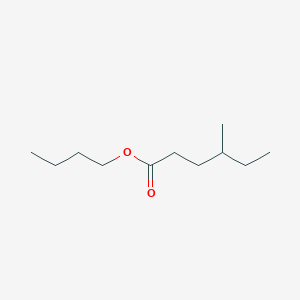




![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)